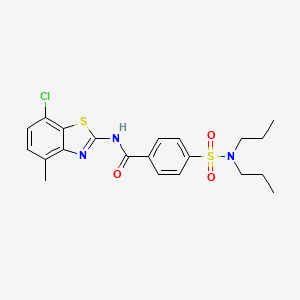

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

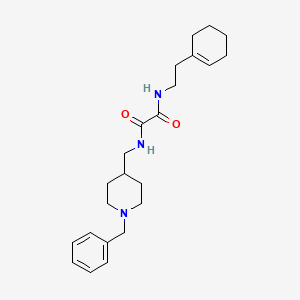

The compound "N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry. The compound appears to be a novel structure, potentially synthesized for its biological properties, although the specific papers provided do not directly describe this compound.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions. For example, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was achieved by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . This method could be similar to the synthesis of the compound , where different substituents are introduced to the benzothiazole and benzamide moieties.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic techniques. For instance, the novel benzothiazoles synthesized in one study were characterized by IR, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the compound, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups attached to the core structure. The reactivity of such compounds can be explored through their interaction with metal ions, as seen in the synthesis of neodymium(III) and thallium(III) complexes of NBTCS . The ligand in this case coordinates to the metal ions through nitrogen and oxygen atoms, which suggests that the compound may also form complexes with metals, potentially altering its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the crystal structures of two novel N-(benzothiazol-2-yl)benzamides were determined, and their solid-state properties were analyzed through hydrogen bonding and π-π stacking interactions . These interactions can affect the solubility, melting point, and stability of the compounds. Additionally, the presence of chloro and methyl groups can influence the lipophilicity and, consequently, the pharmacokinetic properties of the compound.

科学的研究の応用

Anticancer Activity

Research has demonstrated the potential of derivatives similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide in anticancer treatments. A study explored microwave-assisted synthesis of derivatives showcasing significant anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, through in vitro evaluation using MTT assay methods. These derivatives displayed promising anticancer activity, with certain compounds emerging as highly effective against these cell lines (Tiwari et al., 2017).

Antimicrobial and Antibacterial Effects

Several studies highlight the antimicrobial and antibacterial properties of benzothiazole derivatives. N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, including neodymium(III) and thallium(III), showed significant antibacterial activities against various strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. These compounds exhibited greater activity compared to standard antibiotics like ciprofloxacin, gentamicin, and co-trimoxazole (Obasi et al., 2017).

Synthesis and Chemical Studies

Benzothiazole derivatives, including those similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, have been synthesized for various scientific applications. For instance, a study reported the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives, which were screened for antimicrobial activity. These compounds showed excellent broad-spectrum antimicrobial activity against bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Padalkar et al., 2014).

Potential in Electrochemical Applications

Research into the electrochemical synthesis of benzothiazoles and thiazolopyridines from thioamides using a metal- and reagent-free approach highlights the versatility of benzothiazole derivatives. This method, catalyzed by 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO), facilitates the synthesis of a wide array of benzothiazoles and thiazolopyridines, demonstrating the chemical's utility in green chemistry and synthetic methodologies (Qian et al., 2017).

特性

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O3S2/c1-4-12-25(13-5-2)30(27,28)16-9-7-15(8-10-16)20(26)24-21-23-18-14(3)6-11-17(22)19(18)29-21/h6-11H,4-5,12-13H2,1-3H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVLOIQUFDGYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

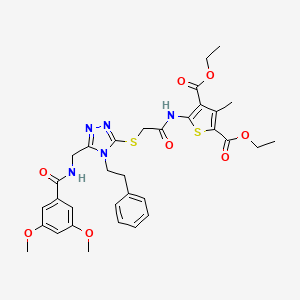

![2-((7-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B3018444.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3018446.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)

![methyl 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3018460.png)